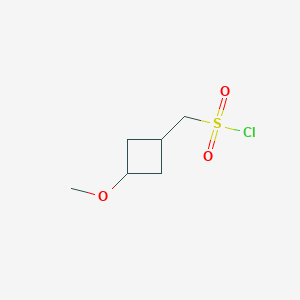

(3-Methoxycyclobutyl)methanesulfonyl chloride

Description

(3-Methoxycyclobutyl)methanesulfonyl chloride is a sulfonyl chloride derivative characterized by a cyclobutane ring substituted with a methoxy group at the 3-position and a methanesulfonyl chloride moiety. This compound is primarily utilized in organic synthesis as an electrophilic reagent for introducing sulfonate groups into target molecules. Its structural uniqueness—combining a strained cyclobutane ring and an electron-donating methoxy group—confers distinct reactivity and stability compared to simpler sulfonyl chlorides.

Properties

IUPAC Name |

(3-methoxycyclobutyl)methanesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO3S/c1-10-6-2-5(3-6)4-11(7,8)9/h5-6H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGYZOBSOAXJBHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CC(C1)CS(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2137728-03-9 | |

| Record name | (3-methoxycyclobutyl)methanesulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of (3-Methoxycyclobutyl)methanesulfonyl chloride typically involves the reaction of methanesulfonyl chloride with 3-methoxycyclobutanol. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. Industrial production methods often involve the use of thionyl chloride or sulfuryl chloride as chlorinating agents .

Chemical Reactions Analysis

(3-Methoxycyclobutyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate esters, respectively.

Elimination Reactions: Under basic conditions, it can undergo elimination to form sulfene intermediates.

Oxidation and Reduction: While it is primarily used in substitution reactions, it can also participate in oxidation and reduction reactions under specific conditions.

Common reagents used in these reactions include bases like pyridine and triethylamine, and the major products formed are sulfonamides, sulfonate esters, and sulfene intermediates .

Scientific Research Applications

(3-Methoxycyclobutyl)methanesulfonyl chloride is utilized in various scientific research applications:

Biology: It is employed in the modification of biomolecules, such as the sulfonation of proteins and peptides.

Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.

Industry: It is used in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of (3-Methoxycyclobutyl)methanesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide and sulfonate ester bonds. This reactivity is exploited in various synthetic applications to modify molecules and introduce functional groups .

Comparison with Similar Compounds

Structural Analogues and Similarity Analysis

Structural analogs of (3-Methoxycyclobutyl)methanesulfonyl chloride include:

| Compound Name | CAS Number | Similarity Score | Key Structural Features |

|---|---|---|---|

| Cyclobutylmethanesulfonyl chloride | 10147-36-1 | 0.71 | Cyclobutyl group, no methoxy substituent |

| [1-(Trifluoromethyl)cyclobutyl]methanesulfonyl chloride | 2044902-99-8 | 0.86 | Trifluoromethyl group on cyclobutane |

| Trifluoromethanesulfonyl chloride | 421-17-4 | 0.68 | Trifluoromethyl group, no cyclobutane |

| (5-Methylisoxazol-3-yl)methanesulfonyl chloride | N/A | 0.72 | Isoxazole ring, methyl substituent |

Key Observations :

Physical and Chemical Properties

Key Observations :

Key Observations :

- Highly reactive sulfonyl chlorides (e.g., methanesulfonyl chloride) are degraded using 2.5 M NaOH, while less reactive analogs (e.g., benzenesulfonyl chloride) require prolonged stirring .

- The trifluoromethyl group in [1-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride increases toxicity risks (H314: severe skin burns) compared to methoxy-substituted derivatives .

Biological Activity

(3-Methoxycyclobutyl)methanesulfonyl chloride is a sulfonyl chloride compound that has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis. Its unique structure and reactivity make it a valuable building block for the development of pharmaceuticals and other biologically active compounds. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Chemical Formula : CHClOS

- Molecular Weight : 194.67 g/mol

- Appearance : Colorless liquid

- Solubility : Soluble in polar organic solvents but reactive towards water and alcohols.

This compound acts primarily as an electrophile in chemical reactions, facilitating the formation of methanesulfonates. This characteristic allows it to participate in nucleophilic substitution reactions, making it useful for synthesizing various biologically active molecules. The sulfonyl chloride group can interact with nucleophiles such as amines and alcohols, leading to the formation of sulfonamides and methanesulfonates, respectively .

Enzyme Inhibition

Research has shown that sulfonyl chlorides can exhibit enzyme inhibitory properties. For instance, compounds derived from this compound have been investigated for their potential to inhibit specific enzymes involved in inflammatory pathways. This inhibition can lead to reduced inflammation and pain relief, positioning these compounds as candidates for anti-inflammatory drug development .

Antimicrobial Properties

Some studies suggest that sulfonyl chlorides possess antimicrobial activities. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth. Further investigations are required to establish the efficacy and spectrum of activity against various pathogens .

Case Studies

- Anti-inflammatory Activity : A study evaluated the anti-inflammatory effects of various sulfonyl chloride derivatives, including those related to this compound. Results indicated significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in treating inflammatory diseases.

- Antimicrobial Screening : In a screening assay against common bacterial strains, derivatives of this compound demonstrated varying degrees of antibacterial activity, with some exhibiting MIC values comparable to established antibiotics.

Research Findings

Safety and Toxicity

This compound is classified as toxic upon exposure. It is corrosive and can cause severe skin burns and respiratory irritation. Proper safety precautions should be taken when handling this compound, including the use of protective equipment and working within a fume hood .

Q & A

Basic Question

- Ocular Exposure : Immediately rinse eyes with lukewarm water for ≥15 minutes, removing contact lenses if present. Seek urgent medical attention .

- Dermal Contact : Remove contaminated clothing, wash skin with soap/water for 15 minutes, and apply sterile dressings. Monitor for delayed irritation or systemic toxicity .

What advanced analytical techniques are suitable for detecting trace residues of this compound in environmental samples?

Advanced Question

- Liquid Chromatography-Mass Spectrometry (LC-MS) : Optimize reverse-phase columns (C18) with electrospray ionization (ESI) for high-sensitivity detection (LOD: 0.1 ppb).

- Gas Chromatography (GC-MS) : Derivatize samples with diazomethane to improve volatility. Use selective ion monitoring (SIM) for sulfonyl chloride fragments (m/z 96, 99) .

How can researchers mitigate environmental contamination risks during large-scale use of this compound?

Advanced Question

- Waste Management : Neutralize residues with 10% sodium bicarbonate solution before disposal. Collect aqueous waste in HDPE containers for incineration at licensed facilities.

- Spill Control : Use absorbents (silica gel, vermiculite) for containment, followed by chemical degradation with alkaline solutions to hydrolyze sulfonyl chloride groups .

What experimental strategies are recommended to study the structure-activity relationships (SAR) of this compound derivatives?

Advanced Question

- Synthetic Modifications : Synthesize analogs with varying substituents (e.g., cyclobutyl vs. phenyl groups) and evaluate reactivity in nucleophilic substitutions.

- Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to predict electrophilicity at the sulfonyl chloride group and correlate with experimental kinetic data .

How should researchers design inhalation toxicity studies for this compound given limited AEGL data?

Advanced Question

- Exposure Chambers : Use whole-body inhalation systems with real-time aerosol monitoring (0.1–10 mg/m³ concentrations).

- Endpoint Analysis : Assess pulmonary edema (histopathology) and neurotoxicity (open-field tests) at 24h and 14-day intervals. Cross-reference with methanesulfonyl chloride AEGL-3 values (0.053 ppm for 4h) as a conservative benchmark .

What are the critical parameters for optimizing the stability of this compound in solution-phase reactions?

Advanced Question

- Solvent Selection : Use anhydrous dichloromethane or THF with molecular sieves to suppress hydrolysis.

- Catalyst Screening : Test Lewis acids (e.g., ZnCl2) to enhance electrophilicity while minimizing side reactions.

- Reaction Monitoring : Employ in situ FTIR or Raman spectroscopy to track sulfonyl chloride consumption (peaks at 1370 cm⁻¹, 1170 cm⁻¹) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.